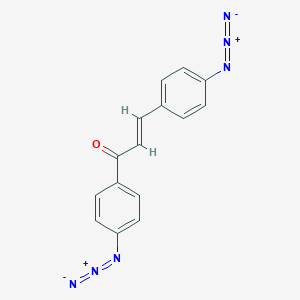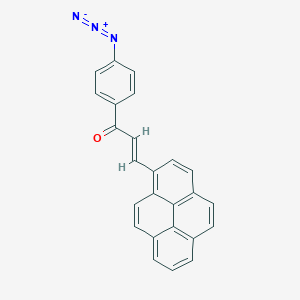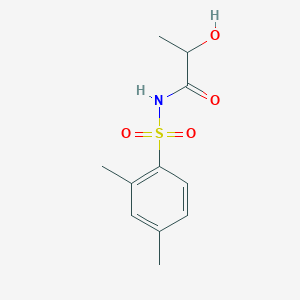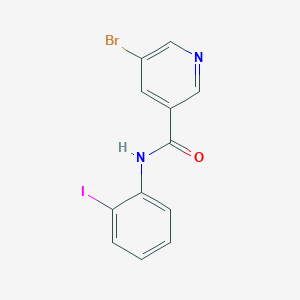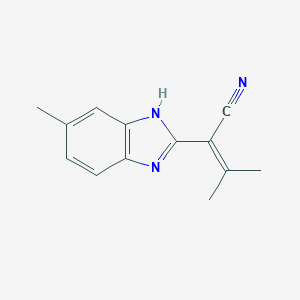
3-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-2-butenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-2-butenenitrile is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. It is a member of the benzimidazole family and is commonly referred to as MBN. MBN has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of MBN is not fully understood. However, it is believed that MBN exerts its biological activity through the inhibition of specific enzymes and proteins. MBN has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. MBN has also been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
MBN has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. MBN has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBN is its versatility. It can be easily synthesized in the laboratory and can be modified to produce derivatives with different properties. However, one of the limitations of MBN is its low solubility in water, which can make it difficult to work with in biological systems.
Orientations Futures
There are several future directions for the study of MBN. One area of research is the development of MBN derivatives with improved solubility and bioavailability. Another area of research is the study of MBN as a potential treatment for neurodegenerative diseases. Additionally, the use of MBN as a fluorescent probe for the detection of metal ions in biological systems is an area of active research. Overall, MBN has the potential to be a valuable tool in a wide range of scientific research fields.
Méthodes De Synthèse
MBN is synthesized through a multi-step process that involves the reaction of 6-methyl-1H-benzimidazole with acrylonitrile and methyl vinyl ketone. The reaction is carried out under specific conditions and requires the use of a catalyst. The resulting product is purified through column chromatography and recrystallization.
Applications De Recherche Scientifique
MBN has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antimicrobial, and antiviral activity. MBN has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, MBN has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Nom du produit |
3-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-2-butenenitrile |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
3-methyl-2-(6-methyl-1H-benzimidazol-2-yl)but-2-enenitrile |
InChI |
InChI=1S/C13H13N3/c1-8(2)10(7-14)13-15-11-5-4-9(3)6-12(11)16-13/h4-6H,1-3H3,(H,15,16) |
Clé InChI |
LLZCCJZTBNUNIR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=C(C)C)C#N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C(=C(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



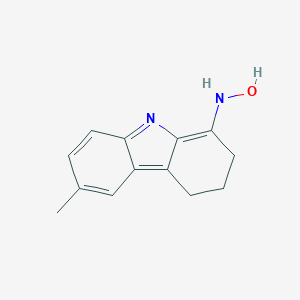
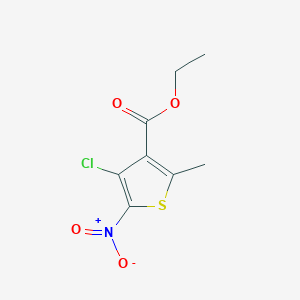
![ethyl 5-[(3-cyano-2-pyridinyl)oxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B273694.png)

![Ethyl 2-[(2-ethylphenyl)hydrazono]propanoate](/img/structure/B273697.png)
![methyl N'-[[(Z)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]carbamimidothioate](/img/structure/B273699.png)
![N-[2-oxo-2-[2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]ethyl]benzamide](/img/structure/B273701.png)
![3-[4-(Dimethylamino)phenyl]-2-sulfanylacrylic acid](/img/structure/B273702.png)
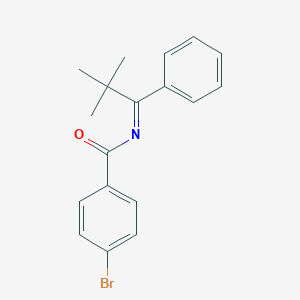
![N-[2,2,2-trichloro-1-(methylamino)ethylidene][1,1'-biphenyl]-4-carboxamide](/img/structure/B273705.png)
